molecular formula C12H15NO2S B12326339 3-(3-ethylpent-1-yn-3-ylamino)thiophene-2-carboxylic Acid CAS No. 256348-31-9

3-(3-ethylpent-1-yn-3-ylamino)thiophene-2-carboxylic Acid

Cat. No.: B12326339
CAS No.: 256348-31-9
M. Wt: 237.32 g/mol
InChI Key: IJNZNXQLANOYJT-UHFFFAOYSA-N
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Description

3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid is a thiophene derivative with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and an amino group attached to a diethylprop-2-ynyl chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid include other thiophene derivatives such as:

Uniqueness

The uniqueness of 3-[(1,1-diethylprop-2-ynyl)amino]thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other thiophene derivatives .

Properties

CAS No.

256348-31-9

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-(3-ethylpent-1-yn-3-ylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-4-12(5-2,6-3)13-9-7-8-16-10(9)11(14)15/h1,7-8,13H,5-6H2,2-3H3,(H,14,15)

InChI Key

IJNZNXQLANOYJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)NC1=C(SC=C1)C(=O)O

Origin of Product

United States

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